molecular formula C10H14O4 B12786582 2-(2-Heptynyl)malonic acid CAS No. 7499-20-9

2-(2-Heptynyl)malonic acid

Cat. No.: B12786582
CAS No.: 7499-20-9
M. Wt: 198.22 g/mol
InChI Key: AZDWCIKOWAZNJA-UHFFFAOYSA-N
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Description

2-(2-Heptynyl)malonic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 2-heptynyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Heptynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, where diethyl malonate is deprotonated with a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes nucleophilic substitution with 2-heptynyl bromide to form the desired product. The reaction conditions usually involve refluxing in ethanol, followed by acidic hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Heptynyl)malonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the heptynyl group to a double or single bond.

    Substitution: The acidic hydrogen atoms on the methylene group can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptynoic acid derivatives, while reduction can produce heptenes or heptanes.

Scientific Research Applications

2-(2-Heptynyl)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Heptynyl)malonic acid involves its reactivity as a malonic acid derivative. The compound can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Uniqueness

2-(2-Heptynyl)malonic acid is unique due to the presence of the heptynyl group, which introduces additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry, offering different reactivity patterns compared to its simpler analogs.

Properties

CAS No.

7499-20-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-hept-2-ynylpropanedioic acid

InChI

InChI=1S/C10H14O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-4,7H2,1H3,(H,11,12)(H,13,14)

InChI Key

AZDWCIKOWAZNJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(C(=O)O)C(=O)O

Origin of Product

United States

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